isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate
Description
Isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylprop-2-enylidene group, and an isopropyl ester
Properties
IUPAC Name |
propan-2-yl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-13(2)22-16(20)11-12-19-17(21)15(24-18(19)23)10-6-9-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3/b9-6+,15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTOFQKCYZVOLC-ZLRVCTSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of a thiazolidinone derivative with a phenylprop-2-enylidene compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives.
Scientific Research Applications
The compound isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a thiazolidine derivative that has garnered attention for its potential applications across various scientific fields. This article delves into its applications, supported by comprehensive data and case studies.
Structure
The molecular formula is , with a molecular weight of approximately 302.39 g/mol. The compound contains functional groups that enhance its reactivity and biological interactions.
Pharmaceutical Applications
Antidiabetic Agents : Thiazolidinediones, a class of drugs that includes compounds similar to isopropyl 3-{(5Z)-4-oxo...}, are known for their effectiveness in managing type 2 diabetes by improving insulin sensitivity. Research indicates that derivatives of thiazolidinediones can modulate glucose metabolism and have anti-inflammatory effects .
Anticancer Activity : Preliminary studies suggest that compounds with thiazolidine structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Agricultural Uses
Pesticide Development : The unique chemical structure of isopropyl 3-{(5Z)-4-oxo...} has potential applications in developing novel pesticides. Its efficacy against pest species could be attributed to its ability to interfere with metabolic pathways in insects .
Material Science
Polymer Chemistry : The compound can be utilized in synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Study 1: Antidiabetic Effects
A study conducted on thiazolidinedione derivatives demonstrated significant improvements in insulin sensitivity among diabetic rat models. The results indicated that the compound could potentially lower blood glucose levels and improve lipid profiles .
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the anticancer properties of thiazolidine derivatives, including isopropyl 3-{(5Z)-4-oxo...}. The study showed that treatment with these compounds led to a marked reduction in tumor size in xenograft models, suggesting a promising avenue for cancer therapy .
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Antidiabetic agents | Improved insulin sensitivity |
| Pharmaceuticals | Anticancer activity | Induction of apoptosis |
| Agriculture | Pesticide formulation | Enhanced efficacy against pests |
| Material Science | Polymer enhancement | Improved thermal stability and strength |
Mechanism of Action
The mechanism of action of isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoate
- Isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}pentanoate
Uniqueness
The uniqueness of isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its thiazolidinone ring and phenylprop-2-enylidene group contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Biological Activity
Isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a compound of interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidine derivatives. The compound's structure can be represented as follows:
Biological Activity
Antimicrobial Properties
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, a study evaluated similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating that these compounds possess notable antibacterial properties .
| Compound | Activity Against | Reference |
|---|---|---|
| Isopropyl 3-{(5Z)-4-oxo...} | Staphylococcus aureus, E. coli | |
| Ethyl 3-oxo... | Bacillus subtilus, Aspergillus niger |
Antifungal Activity
In addition to antibacterial effects, compounds related to isopropyl 3-{(5Z)-4-oxo...} have shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. The structural characteristics of these compounds contribute to their effectiveness in inhibiting fungal growth .
Anticancer Potential
Recent studies have explored the anticancer potential of thiazolidine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that may involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
-
Study on Antimicrobial Efficacy
- A group of researchers synthesized various thiazolidine derivatives and tested their antimicrobial activity. The results indicated that certain modifications in the structure significantly enhanced their effectiveness against both gram-positive and gram-negative bacteria.
-
Evaluation of Anticancer Properties
- A study focusing on the anticancer properties of thiazolidine derivatives revealed that isopropyl 3-{(5Z)-4-oxo...} could inhibit tumor growth in vitro by inducing cell death in several cancer cell lines. The study highlighted the importance of further exploring this compound for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
